molecular formula C12H12N2O4 B2520333 5-(2,5-Dimethoxyphenyl)-1H-pyrazole-3-carboxylic acid CAS No. 882238-14-4

5-(2,5-Dimethoxyphenyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B2520333
CAS No.: 882238-14-4
M. Wt: 248.238
InChI Key: WURQRAFRDPPKJG-UHFFFAOYSA-N
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Description

5-(2,5-Dimethoxyphenyl)-1H-pyrazole-3-carboxylic acid is an organic compound that features a pyrazole ring substituted with a 2,5-dimethoxyphenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-Dimethoxyphenyl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of 2,5-dimethoxybenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The carboxylic acid group can be introduced through various methods, including oxidation of a methyl group or direct carboxylation.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

5-(2,5-Dimethoxyphenyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the pyrazole ring or the phenyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the pyrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic ring or the pyrazole ring.

Scientific Research Applications

5-(2,5-Dimethoxyphenyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(2,5-Dimethoxyphenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the target. The pathways involved can include binding to active sites, altering enzyme activity, or modulating receptor functions.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethoxyphenylacetic acid: Shares the 2,5-dimethoxyphenyl group but lacks the pyrazole ring.

    2,5-Dimethoxyamphetamine: Contains the 2,5-dimethoxyphenyl group but has an amine group instead of a carboxylic acid.

    2C-B (4-bromo-2,5-dimethoxyphenethylamine): Similar aromatic substitution pattern but different functional groups and biological activity.

Uniqueness

5-(2,5-Dimethoxyphenyl)-1H-pyrazole-3-carboxylic acid is unique due to the presence of both the pyrazole ring and the carboxylic acid group, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in scientific research.

Properties

IUPAC Name

3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c1-17-7-3-4-11(18-2)8(5-7)9-6-10(12(15)16)14-13-9/h3-6H,1-2H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WURQRAFRDPPKJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NNC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

882238-14-4
Record name 3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carboxylic acid
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